molecular formula C26H17ClN4O2 B12764346 2-Chloro-6-(2-nitrophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine CAS No. 103687-00-9

2-Chloro-6-(2-nitrophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine

Cat. No.: B12764346
CAS No.: 103687-00-9
M. Wt: 452.9 g/mol
InChI Key: IAGRQPIZWBUPOH-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-nitrophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is a complex organic compound characterized by its unique structure, which includes a chloro group, a nitrophenyl group, and a phenyl group attached to a dibenzo triazonine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-nitrophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine typically involves multi-step organic reactions. The process begins with the preparation of the dibenzo triazonine core, followed by the introduction of the chloro, nitrophenyl, and phenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-nitrophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group can yield 2-amino-6-(2-nitrophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine.

Scientific Research Applications

2-Chloro-6-(2-nitrophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-nitrophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(2-nitrophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine: shares similarities with other dibenzo triazonine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

103687-00-9

Molecular Formula

C26H17ClN4O2

Molecular Weight

452.9 g/mol

IUPAC Name

2-chloro-6-(2-nitrophenyl)-13-phenyl-12H-benzo[d][1,3,7]benzotriazonine

InChI

InChI=1S/C26H17ClN4O2/c27-18-14-15-21-20(16-18)25(17-8-2-1-3-9-17)28-22-11-5-6-12-23(22)30-26(29-21)19-10-4-7-13-24(19)31(32)33/h1-16,28H

InChI Key

IAGRQPIZWBUPOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=NC4=CC=CC=C4N2)C5=CC=CC=C5[N+](=O)[O-])Cl

Origin of Product

United States

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